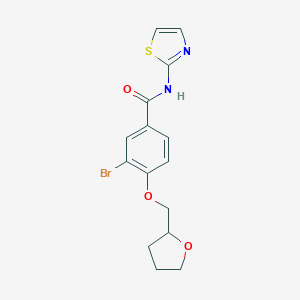![molecular formula C14H21N3OS B269414 N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 exerts its effects through the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. It acts by inhibiting the phosphorylation and degradation of IκBα, a protein that normally inhibits NF-κB activation. By preventing the activation of NF-κB, N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. However, one limitation of using N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 is its potential toxicity at high concentrations. Careful optimization of the concentration and duration of treatment is necessary to avoid non-specific effects.
Direcciones Futuras
There are several potential future directions for research on N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of research is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 and its effects on different cell types and tissues.
Métodos De Síntesis
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 can be synthesized through a multi-step process starting from 2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by acylation with tert-butyl isocyanate to form the tert-butyl carbamate. The resulting intermediate is then treated with thioacetamide to give the final product, N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide 11-7082 has been shown to have a wide range of biological activities, including inhibition of NF-κB activation, induction of apoptosis, and suppression of tumor growth. It has also been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Propiedades
Nombre del producto |
N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide |
|---|---|
Fórmula molecular |
C14H21N3OS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(ethylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H21N3OS/c1-5-15-13(19)16-11-9-7-6-8-10(11)12(18)17-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,19) |
Clave InChI |
TZICSILSGRXFPH-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C |
SMILES canónico |
CCNC(=S)NC1=CC=CC=C1C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)